tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate is a chemical compound widely used in diverse scientific research. Its versatile applications range from drug synthesis and agrochemical development to material science and catalysis. The compound is known for its unique reactivity patterns, particularly due to the presence of the tert-butyl group, which is highlighted in various chemical transformations .
Preparation Methods
The synthesis of tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate involves several steps. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often employ similar routes but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
Tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, serving as a building block in complex chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research explores its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It finds applications in the development of agrochemicals, materials science, and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate can be compared with other similar compounds, such as:
Tert-butyl (4-ethynylphenyl)carbamate: This compound has a similar structure but contains an ethynyl group instead of an ethyl group.
Tert-butyl N-(4-ethylphenyl)carbamate: This compound lacks the carbamoylmethyl group, making it less complex.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[2-(4-ethylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-5-11-6-8-12(9-7-11)17-13(18)10-16-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUSSIOELCWUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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